Azireno[2,1-b][1,3]benzoxazole
Description
Overview of Fused Aziridine-Heterocycle Architectures
Fused aziridine-heterocycle architectures represent a unique class of strained molecules that have garnered considerable attention in organic synthesis. wiley-vch.de These structures consist of a three-membered nitrogen-containing aziridine (B145994) ring fused to another heterocyclic system. The inherent ring strain of the aziridine moiety, with bond angles of approximately 60°, makes these compounds highly reactive and susceptible to nucleophilic ring-opening reactions. metu.edu.trmdpi.com This reactivity is a key feature, rendering them valuable as synthetic intermediates for the construction of more complex nitrogen-containing scaffolds. researchgate.netnih.gov
The fusion of the aziridine ring to other heterocycles can lead to a diverse array of bicyclic and polycyclic systems. nih.gov The stability and reactivity of these fused systems are influenced by several factors, including the nature of the second heterocyclic ring, the substituents on the rings, and the stereochemistry of the fusion. nih.gov For instance, the fusion of an aziridine to an oxathiadiazinane ring has been shown to produce novel bicyclic structures that serve as precursors to substituted diamines. nih.gov
Synthetic strategies to access these architectures often involve cycloaddition reactions or intramolecular cyclizations. researchgate.netrsc.org For example, rhodium-catalyzed oxidative cyclization of allylic hydroxylamine (B1172632) derivatives can furnish bicyclic aziridines. nih.gov The ability to undergo stereo- and regioselective ring-opening reactions has made fused aziridines powerful tools in the stereocontrolled synthesis of complex amine-containing molecules, including natural products. wiley-vch.denih.gov
Significance of Benzoxazole (B165842) Scaffolds in Modern Organic Chemistry
The benzoxazole scaffold, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in medicinal chemistry and materials science. researchgate.netglobalresearchonline.netwikipedia.org Its derivatives are known to exhibit a wide spectrum of pharmacological activities, making them a focal point of drug discovery research. hilarispublisher.comnih.govinnovareacademics.in
The biological importance of benzoxazoles stems from their ability to act as structural bioisosteres of naturally occurring nucleotides like adenine (B156593) and guanine, allowing them to interact with various biopolymers within living systems. globalresearchonline.netwjpsonline.com This has led to the development of benzoxazole-containing compounds with a range of therapeutic applications.
Key Pharmacological Activities of Benzoxazole Derivatives:
Antimicrobial: Active against various bacterial and fungal strains. nih.govdergipark.org.tr
Anticancer: Show potent antitumor activity against different cancer cell lines. jrespharm.comresearchgate.netnih.gov
Anti-inflammatory: A number of derivatives exhibit significant anti-inflammatory properties. nih.gov
Antiviral: Some have shown inhibitory effects against viruses like HIV-1 and Hepatitis C. nih.govnih.gov
Other Activities: Including anticonvulsant, antimycobacterial, and antioxidant effects. nih.govinnovareacademics.in
The synthesis of benzoxazole derivatives is a well-established area of organic chemistry, with common methods including the condensation of 2-aminophenols with various carbonyl compounds. researchgate.netmdpi.com The relative stability of the aromatic benzoxazole ring, coupled with reactive sites that allow for functionalization, makes it a versatile building block for creating diverse and complex molecules. globalresearchonline.nethilarispublisher.com
Historical Context and Evolution of Azirine and Aziridine Chemistry
The chemistry of three-membered nitrogen heterocycles, aziridines (saturated) and 2H-azirines (unsaturated), has a rich history and continues to evolve.
Aziridines: The parent compound, aziridine, was first discovered in 1888 by chemist Siegmund Gabriel. wikipedia.org Early methods for aziridine synthesis included the Wenker synthesis and the Gabriel-Cromwell reaction. metu.edu.trwikipedia.org Aziridines are valued for their high reactivity due to significant ring strain, making them susceptible to ring-opening reactions. metu.edu.tr This reactivity has been harnessed in a multitude of synthetic applications, establishing aziridines as crucial building blocks for constructing larger, more complex nitrogen-containing molecules. mdpi.comresearchgate.net In recent decades, significant advancements have been made in the catalytic and stereoselective synthesis of aziridines, further expanding their utility in organic synthesis. beilstein-journals.orgthieme-connect.denih.gov
2H-Azirines: As the smallest unsaturated nitrogen-containing heterocycles, 2H-azirines also possess high ring strain and unique reactivity. researchgate.neteurekaselect.com Their chemistry has seen a renaissance in recent years, driven by the discovery of new catalytic and light-induced reactions. researchgate.netcolab.ws These developments have enabled novel transformations of the azirine ring into a variety of other heterocyclic systems. google.com The synthesis of 2H-azirines has traditionally relied on methods like the Neber reaction and the thermal or photochemical rearrangement of vinyl azides. google.com More recent innovations include the use of continuous flow techniques for safer and more efficient production. researchgate.net
The timeline below highlights some key developments in this field:
| Year | Development | Significance |
| 1888 | Discovery of Aziridine by Siegmund Gabriel. wikipedia.org | Marked the beginning of the study of three-membered nitrogen heterocycles. |
| 1887-1888 | Proposal of systematic nomenclature for heterocycles by Hantzsch and Widman. indusuni.ac.in | Provided a systematic way to name compounds like aziridines and azirines. |
| Recent Decades | Explosion of research in 2H-azirine chemistry. researchgate.netcolab.ws | Led to new catalytic and light-induced reactions and transformations. |
| 2013 onwards | Use of microfluidic technologies for 2H-azirine synthesis. beilstein-journals.org | Offered safer and more scalable procedures for preparing these reactive compounds. |
Structural Features and Systematic Nomenclature of Azireno[2,1-b]Current time information in Bangalore, IN.nih.govbenzoxazole
The compound Azireno[2,1-b] Current time information in Bangalore, IN.nih.govbenzoxazole represents a specific, complex fused heterocyclic system. Its structure and name are dictated by the principles of IUPAC nomenclature for fused ring systems. iupac.orgacdlabs.com
Structural Breakdown:
Parent Components: The name indicates the fusion of two heterocyclic systems: an "azireno" component (derived from azirine) and a "benzoxazole" component.
Fusion Descriptors:
[2,1-b]: This descriptor specifies how the two rings are fused. The numbers 2,1 refer to the atoms of the azireno ring, and the letter b refers to the face of the benzoxazole ring where the fusion occurs.
The IUPAC rules for naming fused systems dictate a specific procedure for identifying the base component (in this case, benzoxazole is chosen over azirine due to its greater complexity and the presence of a nitrogen-containing component) and numbering the peripheral bonds. acdlabs.comdspmuranchi.ac.in The bond between atoms 1 and 2 of the benzoxazole ring is designated 'a', the bond between 2 and 3 is 'b', and so on. The [2,1-b] notation indicates that atom 2 of the azireno ring is attached to the 'b' face atom of the benzoxazole, and atom 1 of the azireno ring is attached to the adjacent atom on that face.
Current time information in Bangalore, IN.nih.govbenzoxazole: The numbers Current time information in Bangalore, IN.nih.gov within the benzoxazole name clarify the positions of the heteroatoms (oxygen at position 1, nitrogen at position 3) in the oxazole part of the benzoxazole system. wjpsonline.com
This systematic nomenclature provides an unambiguous description of the molecule's connectivity, resulting in a tricyclic structure where the three-membered azirine ring shares a bond with the five-membered oxazole portion of the benzoxazole system. The high degree of ring strain from the fused azirine ring would be a dominant feature of this molecule's chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
142135-15-7 |
|---|---|
Molecular Formula |
C8H5NO |
Molecular Weight |
131.134 |
IUPAC Name |
azirino[2,1-b][1,3]benzoxazole |
InChI |
InChI=1S/C8H5NO/c1-2-4-7-6(3-1)9-5-8(9)10-7/h1-5H |
InChI Key |
ZHTLPCNCLCZPJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N3C=C3O2 |
Synonyms |
Azirino[2,1-b]benzoxazole (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Routes to Azireno 2,1 B 1 2 Benzoxazole
Strategies for Aziridine (B145994) Ring Formation within Fused Benzoxazole (B165842) Systems
The creation of the highly strained aziridine ring fused to a benzoxazole core is the most critical and challenging aspect of synthesizing Azireno[2,1-b] Current time information in Bangalore, IN.core.ac.ukbenzoxazole. This can be approached through several established methodologies for aziridination, adapted to the specific structural requirements of the target fused system.
Cycloaddition Reactions in Azireno[2,1-b]Current time information in Bangalore, IN.core.ac.ukbenzoxazole Synthesis
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the construction of five-membered rings. In the context of forming a fused aziridine, these reactions can be adapted. For instance, an azomethine ylide, generated in situ from an aziridine, can undergo a [3+2] cycloaddition. mdpi.comnih.gov A plausible strategy for Azireno[2,1-b] Current time information in Bangalore, IN.core.ac.ukbenzoxazole would involve the generation of a 1,3-dipole from a suitable precursor that can react with the C=N bond of the benzoxazole ring acting as the dipolarophile.
Alternatively, a more direct approach involves the reaction of a nitrene, generated from an azide (B81097) precursor, with a double bond. While benzoxazole itself lacks an exocyclic double bond suitable for direct aziridination, a precursor such as a 2-vinylbenzoxazole could undergo cycloaddition with a nitrene to form a vinyl-substituted azirino-benzoxazole derivative. The reaction of bicyclic aziridines with dipolarophiles to form fused azepine derivatives has been demonstrated, showcasing the utility of aziridines as synthons in cycloadditions. oup.com
A notable example of an oxidative cyclodimerization of 2H-azirine-2-carboxylates involves the formation of an azomethine ylide intermediate which then undergoes a 1,3-dipolar cycloaddition with another azirine molecule to yield a fused azirinopyrrolidine. researchgate.net This highlights the potential of azirine-based cycloadditions in constructing complex fused systems.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents one of the most effective strategies for constructing fused ring systems. For the synthesis of an azirino-benzoxazole structure, this typically involves the intramolecular reaction of a reactive intermediate, such as a nitrene, with a part of the benzoxazole scaffold.
A highly relevant study describes the synthesis of dihydroazirino[2,3-d]benzoxazoles, constitutional isomers of the target molecule, through the transition-metal-acetate-promoted intramolecular nitrene insertion. researchgate.net In this approach, aryl azido (B1232118) vinylogous carbonates undergo decomposition, either thermally or mediated by rhodium(II) acetate (B1210297), to generate a nitrene intermediate. This nitrene then undergoes an intramolecular C-H insertion or addition to the double bond to form the fused aziridine ring. researchgate.net This methodology is chemodivergent, as the choice of metal catalyst (Rh, Ni, or Cu) can direct the reaction towards different heterocyclic products.
Table 1: Catalyst-Dependent Product Formation from Aryl Azido Vinylogous Carbonates researchgate.net
| Catalyst | Product Type | Yield (%) |
| Rh₂(OAc)₄ | Dihydroazirino[2,3-d]benzoxazole | 75-85 |
| Ni(OAc)₂ | 1,4-Benzoxazine | 65-80 |
| Cu(OAc)₂ | Oxidized Imine Derivative | 60-70 |
Another established method for intramolecular aziridination is the oxidation of primary amines containing a double bond using lead tetraacetate (Pb(OAc)₄). This method has been successfully applied to the synthesis of 1-azatricyclo[2.2.1.0²,⁶]heptanes from cyclopent-3-enyl-methylamines. nih.gov A similar strategy could be envisioned where a 2-allyl-substituted aminophenol is first converted to the corresponding benzoxazole, followed by intramolecular aziridination of the allyl group.
Nucleophilic Addition to 2H-Azirine Derivatives for Fused Ring Construction
The strained C=N double bond in 2H-azirines makes them susceptible to nucleophilic attack, leading to the formation of aziridines. core.ac.uk This reactivity can be harnessed to construct the Azireno[2,1-b] Current time information in Bangalore, IN.core.ac.ukbenzoxazole system. A potential strategy involves an intramolecular nucleophilic attack from a suitably positioned hydroxyl group on the azirine ring. For example, a precursor molecule containing both a 2H-azirine ring and a phenolic hydroxyl group could undergo cyclization to form the benzoxazole ring fused to the aziridine.
Alternatively, an intermolecular approach could be employed where a substituted 2-aminophenol (B121084) acts as a binucleophile. The amino group could first attack the electrophilic carbon of the 2H-azirine, followed by a subsequent intramolecular cyclization involving the phenolic hydroxyl group to form the benzoxazole ring. The addition of various nucleophiles to 2H-azirines to form functionalized aziridines is a well-documented process. mdpi.comresearchgate.net Palladium-catalyzed ring-opening reactions of 2H-azirines with carboxylic acids have also been developed, proceeding through a nucleophilic addition mechanism. sci-hub.se
Benzoxazole Ring Construction as a Precursor or Post-Cyclization Step
The construction of the benzoxazole ring is a well-established field in heterocyclic chemistry, with numerous reliable methods. These can be employed either to create a benzoxazole scaffold that is subsequently aziridinated, or to form the benzoxazole ring in the final step of the synthesis.
Condensation Reactions from Substituted 2-Aminophenol Precursors
The most traditional and widely used method for synthesizing benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivatives (such as acyl chlorides, esters, or amides). mdpi.comnih.gov This reaction is typically promoted by acid catalysts and often requires high temperatures. chemicalbook.com Modern variations of this method employ a wide range of catalysts to achieve higher yields under milder conditions. These include metal catalysts, ionic liquids, and solid-supported reagents. nih.govacs.orgrsc.org
Another common approach is the condensation of 2-aminophenol with aldehydes, which proceeds through a Schiff base intermediate that subsequently undergoes cyclization. oup.comnih.gov
Table 2: Selected Catalytic Systems for Benzoxazole Synthesis from 2-Aminophenol and Aldehydes
| Catalyst / Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 85-98 | acs.org |
| LAIL@MNP (Ionic Liquid on Nanoparticles) | Solvent-free (Ultrasound) | 70 | up to 90 | nih.gov |
| HAuCl₄·4H₂O / O₂ | THF | 66 | up to 96 | nih.gov |
| Ruthenium Complex | Toluene | 215 | Moderate to High | oup.com |
| Samarium Triflate | Water | Ambient | Good | organic-chemistry.org |
Oxidative Cyclization Methodologies
Oxidative cyclization offers an alternative route to benzoxazoles, often starting from phenolic Schiff bases derived from the condensation of 2-aminophenols and aldehydes. mdpi.com A variety of oxidizing agents have been employed for this transformation. nih.gov
A facile method involves the iron-catalyzed oxidative cyclization of intermediates formed from the ring-opening of other benzoxazoles with secondary amines, using H₂O₂ as a green oxidant. rsc.org Another approach utilizes molecular sieves as catalysts for the oxidative cyclization of 2-aminophenol and aldehydes, providing an environmentally friendly pathway. researchgate.net Furthermore, metal-free oxidative cyclization of catechols with amines using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or molecular oxygen (O₂) has been developed as a green and efficient strategy. thieme-connect.com
Multi-component Reaction (MCR) Strategies for Benzoxazole Annulation
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules from simple, readily available starting materials in a single step. nih.govbepls.com One notable MCR for benzoxazole synthesis involves a one-pot coupling of catechols, benzyl (B1604629) alcohols or their corresponding methyl ethers, and ammonium (B1175870) acetate. nih.gov This process, often catalyzed by an Fe(III)/DDQ system, proceeds under aerobic conditions to afford a diverse range of benzoxazole derivatives in good to excellent yields. nih.gov The reaction demonstrates broad substrate scope, successfully incorporating benzylic, aliphatic, and allylic alcohols, as well as sterically hindered substrates. nih.gov
Another powerful MCR involves the palladium-catalyzed three-component coupling of aryl halides, tert-butyl isocyanide, and 2-aminophenols. organic-chemistry.org This method provides high yields of benzoxazoles and is advantageous as it avoids the use of toxic carbon monoxide and operates at atmospheric pressure. organic-chemistry.org Copper complexes have also been employed to catalyze a one-pot reaction between catechols, aldehydes, and ammonium acetate in ethanol. rsc.org This reaction proceeds under mild conditions (50 °C) and is believed to occur via a radical pathway involving a phenoxyl radical complex. rsc.orgdntb.gov.ua
Table 1: Examples of Multi-component Reactions for Benzoxazole Synthesis
| Reactants | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Catechol, Benzyl Alcohol, Ammonium Acetate | Fe(NO₃)₃·9H₂O / DDQ | Abundant catalyst, large-scale synthesis capability, high diversity. | nih.gov |
| Aryl Halide, 2-Aminophenol, tert-Butyl Isocyanide | Palladium Catalyst | Excellent yields (>92%), avoids toxic CO, atmospheric pressure. | organic-chemistry.org |
| Catechol, Aldehyde, Ammonium Acetate | Copper(II) Complexes | Mild conditions (50 °C), proceeds via a radical pathway. | rsc.orgrsc.org |
| 2-(4-aminophenyl)benzoxazole, Aromatic Aldehyde, Thioglycolic Acid | [Et₃NH][HSO₄] Ionic Liquid | One-pot, solvent-free, good yields, recyclable catalyst. | bepls.com |
Catalytic Approaches in Azireno[2,1-b]nih.govrsc.orgbenzoxazole Synthesis
Catalysis is central to modern benzoxazole synthesis, offering pathways that are often more efficient and selective than traditional methods. acs.org Various catalytic systems, including transition metals, organocatalysts, and novel materials like nanocatalysts and ionic liquids, have been successfully applied.
Transition metals, particularly copper and palladium, are widely used to catalyze the formation of the benzoxazole ring. Copper-catalyzed methods are common for the intramolecular cyclization of ortho-haloanilides. organic-chemistry.org For instance, an efficient and environmentally friendly method utilizes a Cu(acac)₂/1,10-Phenanthroline complex for the intramolecular O-arylation of historically less reactive 2-chloroanilides, yielding various 2-arylbenzoxazoles. nih.gov Copper(II) oxide nanoparticles have also been shown to be an effective, ligand-free heterogeneous catalyst for the cyclization of o-bromoaryl derivatives in DMSO. organic-chemistry.org Furthermore, copper(II) ferrite (B1171679) nanoparticles serve as a recyclable, air-stable catalyst for synthesizing benzoxazoles from N-(2-halophenyl)benzamides, recoverable with an external magnet. organic-chemistry.org
Palladium catalysis is instrumental in C-H functionalization strategies to build and modify the benzoxazole core. nitrkl.ac.in A one-pot synthesis of C4-alkenylated 2-aryl benzoxazoles has been reported, involving the reaction of an amidophenol and an electron-deficient olefin in the presence of a palladium catalyst. nitrkl.ac.in
Organocatalysis offers a metal-free alternative for benzoxazole synthesis. rsc.org A notable example involves the use of 1-iodo-4-nitrobenzene (B147127) as a catalyst with oxone as a terminal oxidant. nih.gov This system facilitates the oxidative C-H functionalization and subsequent C-O bond formation from arylanilides at room temperature, providing a simple route to functionalized 2-arylbenzoxazoles. nih.govacs.org
Acid catalysis, employing both Brønsted and Lewis acids, is a cornerstone of benzoxazole synthesis, typically promoting the condensation of 2-aminophenols with carbonyl compounds. acs.org
Lewis Acids : Metal-organic frameworks (MOFs) with open metal sites can function as effective heterogeneous Lewis acid catalysts. rsc.org A desolvated manganese-based MOF, Mn-TPADesolv, efficiently catalyzes the reaction between o-aminophenol and various aromatic aldehydes, achieving high conversions and turnover numbers. rsc.orgrsc.org This catalyst is robust and can be recycled up to 30 times without losing activity. rsc.org Another strategy involves the Lewis-acid-mediated ring cleavage of N-acylbenzotriazoles using anhydrous AlCl₃, which subsequently cyclize to form benzoxazoles in good to excellent yields. nih.gov
Brønsted Acids : Brønsted acidic ionic liquids have been developed as reusable heterogeneous catalysts. nih.gov A gel catalyst (BAIL gel), created by treating an ionic liquid with tetraethyl orthosilicate (B98303) (TEOS), effectively promotes the condensation of 2-aminophenol and benzaldehyde (B42025) under solvent-free conditions at 130 °C, achieving a 98% yield. nih.govacs.org A combined catalyst system of a Brønsted acid (TsOH·H₂O) and copper iodide (CuI) has also been used for the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org
The quest for recoverable and highly active catalysts has led to the application of nanocatalysts and ionic liquids in benzoxazole synthesis. nih.gov
Nanocatalysts : Magnetically separable nanocatalysts are particularly attractive for their ease of recovery and reuse. ajchem-a.com Fe₃O₄@SiO₂-SO₃H nanoparticles have been used as a solid acid magnetic nanocatalyst for the condensation of 2-aminophenol with various aromatic aldehydes under solvent-free conditions at a mild temperature of 50 °C. ajchem-a.com Similarly, copper(II) acetate immobilized on modified Fe₃O₄ nanoparticles has been shown to be a green and efficient nanocatalyst for synthesizing benzoxazoles from the hydroamination of alkynones with 2-aminophenols. nanomaterchem.com Other nanomaterials, such as strontium carbonate (SrCO₃), have been used as catalysts in solvent-free grindstone methods. nih.gov
Ionic Liquids (ILs) : Ionic liquids serve as both catalysts and green reaction media. A bis-ionic liquid, [BDBDIm]Br, was found to be an effective catalyst for synthesizing benzoxazoles from salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol (B47367) at room temperature under solvent-free conditions. tandfonline.comtandfonline.com In another approach, a Brønsted acidic ionic liquid gel was used as a recyclable heterogeneous catalyst for the reaction of 2-aminophenol with aldehydes, offering high yields and simple catalyst recovery. nih.govrsc.org The use of [Et₃NH][HSO₄] has been reported for a one-pot, three-component synthesis of thiazolidinone-substituted benzoxazoles under solvent-free conditions, highlighting the versatility of ILs. bepls.com
Table 2: Comparison of Advanced Catalytic Systems in Benzoxazole Synthesis
| Catalyst Type | Specific Catalyst | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Lewis Acid | Mn-TPADesolv (MOF) | o-aminophenol, aromatic aldehydes | Ethanol, 30 °C | High conversion (99.9%), reusable (30 cycles), high TON/TOF. | rsc.orgrsc.org |
| Brønsted Acid | BAIL gel | 2-aminophenol, benzaldehyde | Solvent-free, 130 °C | High yield (98%), recyclable catalyst, simple work-up. | nih.govrsc.org |
| Nanocatalyst | Fe₃O₄@SiO₂-SO₃H | 2-aminophenol, aromatic aldehydes | Solvent-free, 50 °C | Easy magnetic separation, reusable, high efficiency. | ajchem-a.com |
| Ionic Liquid | [BDBDIm]Br | Salicylic acid derivatives, 2-amino-4-chlorophenol | Solvent-free, room temp. | Mild conditions, excellent yields, reusable catalyst. | tandfonline.comtandfonline.com |
Green Chemistry Principles in Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes for benzoxazoles, with a focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. sioc-journal.cn
A major focus of green synthetic chemistry is the replacement of volatile organic solvents with more environmentally benign alternatives, such as water, or eliminating solvents altogether. orientjchem.org
Solvent-Free Conditions : Several catalytic systems for benzoxazole synthesis are designed to work under solvent-free conditions. The condensation of 2-aminophenol with aldehydes can be effectively catalyzed by a Brønsted acidic ionic liquid gel at 130 °C without any solvent. nih.gov Similarly, the synthesis of thiazolidinone-functionalized benzoxazoles using [Et₃NH][HSO₄] is performed under solvent-free conditions at 80 °C. bepls.com Nanocatalysts, such as Fe₃O₄@SiO₂-SO₃H, also enable solvent-free reactions at mild temperatures. ajchem-a.com These methods reduce waste and simplify product purification. nih.gov
Aqueous Medium : Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. orientjchem.org An efficient method for synthesizing benzoxazoles from o-aminophenols and aldehydes uses samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium. organic-chemistry.org Dowex 50W, a heterogeneous acid catalyst resin, has also been successfully employed for the condensation of aldehydes with o-aminophenol in water at 80 °C, offering good yields and catalyst reusability. orientjchem.org
Microwave and Ultrasound Assisted Synthesis
Green chemistry principles have spurred the adoption of alternative energy sources for chemical reactions, with microwave (MW) irradiation and ultrasound (US) sonication emerging as powerful tools in organic synthesis. ias.ac.in These techniques have been successfully applied to the synthesis of benzoxazole derivatives, offering significant improvements in terms of reaction speed, yield, and energy efficiency compared to conventional heating methods. ias.ac.inresearchgate.net
Microwave-Assisted Synthesis: Microwave-assisted heating has been extensively utilized for the synthesis of benzoxazoles, primarily through the condensation of 2-aminophenols with various carbonyl compounds. researchgate.net The direct coupling of microwave energy with the molecules in the reaction mixture allows for rapid and uniform heating, which dramatically shortens reaction times and often leads to higher product yields. researchgate.netmdpi.com
A variety of catalysts have been employed in microwave-assisted benzoxazole synthesis. For instance, a one-pot synthesis of 2-aryl benzoxazoles has been demonstrated through the coupling of o-aminophenol with aromatic aldehydes under microwave irradiation in the presence of MnO2 nanoparticles as an oxidant. researchgate.net Another efficient protocol uses a deep eutectic solvent (DES), [CholineCl][oxalic acid], as a recyclable catalyst. mdpi.com This method benefits from the rapid heat transfer facilitated by the DES under microwave conditions, achieving high conversion and selectivity. mdpi.com Studies have optimized parameters like temperature and catalyst loading, finding that for the synthesis of 5-chloro-2-phenylbenzoxazole, a temperature of 130 °C with a 10 mol% catalyst loading gives optimal results. mdpi.com
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid. researchgate.net This process generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. researchgate.net
Ultrasound has been effectively used for the one-pot synthesis of benzoxazole derivatives from o-aminocardanol and various aromatic aldehydes. ias.ac.inresearchgate.net Using Indion 190 resin as a recyclable heterogeneous catalyst under ultrasonic irradiation provides the desired products in good yields. ias.ac.inresearchgate.net This method is compatible with a wide array of aldehydes, including those with electron-donating and electron-withdrawing groups, as well as polyaromatic and heterocyclic aldehydes. ias.ac.inresearchgate.net The ultrasonic effect not only drives the reaction but also helps in reactivating the catalyst by cleaning its surface. ias.ac.in Other studies report the use of ZnO nanoparticles as a catalyst for the condensation of 2-aminophenol and benzaldehyde derivatives under ultrasound, achieving high yields in minutes. mdpi.com
| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave | 2-aminophenol, Aromatic aldehydes | MnO2 nanoparticles, oxidant | 5 min | Good to high | researchgate.net |
| Microwave | 2-amino-4-chlorophenol, Benzaldehyde | [CholineCl][oxalic acid] (10 mol%), 130 °C | 15 min | 94% conversion | mdpi.com |
| Microwave | 2-aminophenols, 2-bromoalkanoates | DBU (base), one-pot | Not specified | 44-82% | organic-chemistry.org |
| Ultrasound | o-aminocardanol, Aromatic aldehydes | Indion 190 resin | Not specified | Good | ias.ac.inresearchgate.net |
| Ultrasound | 2-aminophenol, Benzaldehyde derivatives | ZnO nanoparticles, 50 °C | 5 min | High | mdpi.com |
Mechanochemical Approaches
Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, has gained prominence as a sustainable synthetic method. researchgate.net These solvent-free or minimal-solvent techniques often lead to shorter reaction times, high yields, and unique reactivity compared to solution-phase synthesis. researchgate.netcardiff.ac.uk
The synthesis of benzoxazole derivatives has been successfully achieved using mechanochemical methods. Ball-milling, a common technique in mechanochemistry, has been applied to the condensation of 2-aminophenol with aldehydes. mdpi.combeilstein-journals.org For example, the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives was accomplished via cyclocondensation of Schiff bases using NaCN under mechanochemical conditions (14 Hz), affording high yields in just 2 hours. mdpi.com Similarly, the preceding step to form the Schiff base intermediate was also accelerated by mechanochemistry, requiring only 5 minutes. mdpi.com
The use of grinding with a mortar and pestle, sometimes with a catalytic amount of an acid, is another simple yet effective mechanochemical approach. mdpi.com The synthesis of various heterocyclic compounds, including benzoxazoles, has been reported using ZnO nanoparticles as a catalyst under ball-milling conditions. beilstein-journals.org These methods highlight the potential of mechanochemistry to produce complex molecules efficiently and sustainably, minimizing solvent waste and energy consumption. researchgate.netkobv.de
| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Mechanochemical | Schiff bases, NaCN | 14 Hz milling | 2 h | High | mdpi.com |
| Mechanochemical | 2-aminophenol, Benzaldehyde derivatives | ZnO nanoparticles, 14 Hz milling | 5 min | High | mdpi.com |
| Grinding | Arylhydrazines, Malononitrile derivative | Solvent-free, room temp. | 10-18 min | 77-79% | researchgate.net |
| Grinding | Carbonyl compounds, Hydrazine derivative | Acetic acid (one drop) | 3-5 h (conventional) vs. shorter (grinding) | Improved yields over conventional | mdpi.com |
Diastereoselective and Regioselective Synthesis
Control over stereochemistry and regiochemistry is paramount in the synthesis of complex, biologically active molecules. For the synthesis of intricate heterocyclic frameworks related to benzoxazole, diastereoselective and regioselective strategies are crucial.
Diastereoselective Synthesis: Diastereoselective synthesis aims to preferentially form one diastereomer over others. While specific examples for Azireno[2,1-b] researchgate.netnih.govbenzoxazole are not documented, methods developed for related heterocyclic systems are instructive. For instance, a diastereoselective synthesis of highly functionalized alkyl-azaarene systems, including benzoxazole derivatives, has been developed using a synergistic catalysis approach. soton.ac.uk This method involves the reaction of 2-alkyl-6-nitrobenzoxazole with a Morita–Baylis–Hillman (MBH) carbonate, catalyzed by a silver Lewis acid and a DABCO Lewis base, to achieve high diastereoselectivities (>15:1 dr). soton.ac.uk Similarly, domino cycloaddition reactions of N-phenacylbenzothiazolium bromides with 3-methyleneoxindoles afford spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] with high diastereoselectivity. rsc.org Such strategies, which create multiple stereocenters in a single step, are highly valuable.
Regioselective Synthesis: Regioselectivity involves controlling the position at which a reaction occurs in a molecule with multiple reactive sites. In benzoxazole synthesis, this is often relevant during the initial functionalization of the phenol (B47542) or during the cyclization step. A one-pot, microwave-assisted synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines from 2-aminophenols demonstrates excellent regioselectivity. organic-chemistry.org The use of a specific base mediates a regioselective O-alkylation over N-alkylation, which is followed by intramolecular cyclization. organic-chemistry.org
Another example is the regioselective synthesis of benzofurans from phenols and α-haloketones, where titanium tetrachloride promotes a Friedel–Crafts-like alkylation followed by cyclodehydration, yielding 2-substituted or 3-substituted products depending on the conditions. mdpi.com Similarly, a divergent and regioselective synthesis from ortho-hydroxyaryl N-H ketimines can yield either 3-substituted benzisoxazoles or 2-substituted benzoxazoles by carefully choosing the reaction pathway from a common intermediate. organic-chemistry.org These methods underscore the importance of catalyst and condition selection to direct the outcome of a reaction toward a single desired regioisomer.
Synthesis of Substituted and Functionalized Azireno[2,1-b]researchgate.netnih.govbenzoxazole Derivatives
The biological activity of benzoxazole-based compounds is highly dependent on the nature and position of substituents on the heterocyclic core. nih.govresearchgate.net Therefore, a wide range of synthetic methods have been developed to introduce various functional groups onto the benzoxazole scaffold.
The most common point of diversification is the C-2 position. nih.govresearchgate.net This is typically achieved by reacting a 2-aminophenol with a substituted aldehyde, carboxylic acid, or other carbonyl-containing compound. researchgate.netresearchgate.net For example, 2-aryl-substituted benzoxazoles can be prepared by the cyclization of 2-aminophenol with substituted aldehydes using various catalysts. researchgate.net The substituents on the aryl ring can be varied to include electron-donating or electron-withdrawing groups, which can modulate the electronic properties and biological activity of the final molecule. mdpi.com
Substitution on the benzene (B151609) ring of the benzoxazole is also a key strategy for functionalization. mdpi.com This is usually accomplished by starting with a pre-functionalized 2-aminophenol. For instance, 5-chloro or 5-bromo-2-aminophenols can be used to synthesize benzoxazoles with halogen atoms at the 5-position, which can significantly enhance antiproliferative activity. mdpi.com
Further functionalization can be achieved on the substituents themselves. In one study, new benzoxazole-based hydrazone derivatives were synthesized in a multi-step process starting from 5-fluorobenzoxazole-2-thiol. jrespharm.com The initial thiol was converted to an ester, then a hydrazide, and finally reacted with various aromatic aldehydes to yield a library of 2-substituted benzoxazoles with diverse functionalities. jrespharm.com These examples show that a combination of building block synthesis and post-cyclization modification allows for the creation of a vast chemical space around the benzoxazole core.
| Position | Substituent Type | Synthetic Strategy | Starting Materials | Reference |
|---|---|---|---|---|
| C-2 | Aryl groups | Condensation/Cyclization | 2-aminophenol, substituted aryl aldehydes | researchgate.netmdpi.com |
| C-2 | Alkyl groups | Addition to MBH carbonates | 2-alkyl-benzoxazole, MBH carbonate | soton.ac.uk |
| C-2 | Hydrazone derivatives | Multi-step synthesis | 2-[(5-fluorobenzoxazol-2-yl)thio]acetate hydrazide, aldehydes | jrespharm.com |
| C-5 | Halogen (Cl, Br) | Using substituted precursors | 5-chloro/bromo-2-aminophenol | mdpi.com |
| C-2 | Thiazolylidenyl groups | Multi-step synthesis | 2-cyanomethyl-benzoxazole | nih.gov |
Analysis of Search Results and Inability to Fulfill Request
After conducting an extensive search for the chemical compound "Azireno[2,1-b] rsc.orgmdpi.combenzoxazole," it has been determined that there is no specific published research literature detailing its chemical reactivity and transformation mechanisms. The search queries, designed to cover the exact compound name, plausible variations (e.g., "aziridino" instead of "azireno"), and the reactivity of its constituent substructures in a fused context, did not yield any relevant results for this specific heterocyclic system.
The searches did provide general information on the reactivity of the individual components:
Aziridines: There is a wealth of information on the ring-opening reactions of aziridines with various nucleophiles and under different catalytic conditions. rsc.orgbeilstein-journals.orgmdpi.comacs.orgiitk.ac.innih.govrsc.org The high ring strain of the three-membered ring makes it susceptible to nucleophilic attack. mdpi.comnih.govrsc.org
Benzoxazoles: The reactivity of the benzoxazole core is also well-documented, particularly concerning functionalization at the 2-position and electrophilic substitution on the benzene ring. mdpi.comindexcopernicus.comacs.org
However, no documents were found that describe the synthesis or subsequent reactivity of a molecule where an azirine or aziridine ring is fused to a benzoxazole ring in the specified "[2,1-b]" manner. The name itself, "Azireno[2,1-b] rsc.orgmdpi.combenzoxazole," suggests an extremely strained and likely unstable fusion of an unsaturated azirine ring with the benzoxazole system, which may explain the lack of experimental data. Even when broadening the search to the more stable saturated "aziridino" analogue, no specific studies were located.
Therefore, it is not possible to generate the requested article while adhering to the standards of scientific accuracy and focusing solely on the specified compound. The compound "Azireno[2,1-b] rsc.orgmdpi.combenzoxazole" appears to be a novel, theoretical, or as-yet-unsynthesized molecule for which no reactivity data has been published in the accessible scientific literature.
Chemical Reactivity and Transformation Mechanisms of Azireno 2,1 B 1 2 Benzoxazole
Mechanistic Investigations of Key Transformations
Reaction Mechanism Elucidation via Intermediate Isolation and Characterization
There is no available data in the scientific literature regarding the isolation and characterization of intermediates in the reaction pathways of Azireno[2,1-b] smolecule.commdpi.combenzoxazole (B165842). While the isolation of intermediates is a critical step in elucidating reaction mechanisms, no studies have reported the successful isolation or spectroscopic characterization of this specific compound or its immediate precursors or transformation products.
Kinetic and Thermodynamic Considerations for Reaction Pathways
Similarly, a search for kinetic and thermodynamic data for the transformations involving Azireno[2,1-b] smolecule.commdpi.combenzoxazole yielded no results. Such studies, which are fundamental to understanding reaction feasibility, rates, and equilibrium, have not been published for this compound. While kinetic studies exist for the degradation of some benzoxazole derivatives like 6-methoxybenzoxazolin-2-one, this information is not transferable to the unique azireno-fused system. nih.govresearchgate.net
Stereochemical and Conformational Aspects of Azireno 2,1 B 1 2 Benzoxazole
Chirality and Stereoisomerism within Azireno[2,1-b]worktribe.comresearchgate.netbenzoxazole Systems
The fusion of the azirine and benzoxazole (B165842) rings in the Azireno[2,1-b] worktribe.comresearchgate.netbenzoxazole core structure can give rise to chirality and various forms of stereoisomerism, contingent on the substitution pattern. The key stereogenic center would be the tertiary carbon atom at the ring junction.
The presence of a substituent on the azirine carbon atom would render this atom a chiral center, leading to the possibility of enantiomers. The high ring strain of the 2H-azirine ring makes these molecules highly reactive intermediates, which can be transformed into more stable aziridine (B145994) derivatives. The diastereoselective transformation of 2H-azirines to 2-substituted aziridines often proceeds with high cis-diastereoselectivity, providing access to chiral heterocyclic entities. worktribe.comresearchgate.net
Should the benzoxazole ring bear substituents, further stereoisomeric possibilities arise. For instance, a substituent on the benzene (B151609) ring could lead to constitutional isomers, while a substituent on the oxazole (B20620) portion could introduce additional chiral centers, depending on its nature and position. Theoretical studies on related benzoxazole derivatives have shown that different stereoisomers, such as E and Z diastereoisomers, can have significantly different stabilities, with one isomer often being exclusively present in solution. semanticscholar.orgscielo.brscielo.br This preference is often dictated by factors such as intramolecular hydrogen bonding. semanticscholar.orgscielo.brscielo.br
Conformational Analysis of the Fused Ring System
The conformational disposition of Azireno[2,1-b] worktribe.comresearchgate.netbenzoxazole would be largely dictated by the inherent properties of its constituent rings. The benzoxazole moiety is an aromatic system and, as such, is expected to be largely planar. Crystal structure analyses of various benzoxazole derivatives confirm this planarity. researchgate.net
Computational studies on related fused heterocyclic systems can provide insights into the likely conformations. For instance, theoretical calculations on 1,3-benzoxazol-2-(3H)-ylidenes have been used to determine the rotational barriers and the most stable conformations. scielo.brscielo.brresearchgate.net Similar computational approaches, such as Density Functional Theory (DFT) calculations, would be invaluable in predicting the preferred conformation of the Azireno[2,1-b] worktribe.comresearchgate.netbenzoxazole ring system and in quantifying the associated ring strain.
Influence of Substituents on Stereochemical Outcomes and Conformational Preferences
Substituents on the Azireno[2,1-b] worktribe.comresearchgate.netbenzoxazole framework would be expected to exert a profound influence on both the stereochemical outcomes of its synthesis and its conformational preferences. The electronic and steric nature of the substituents would play a crucial role.
Influence on Stereochemistry:
Directing Effects: During the synthesis of substituted derivatives, the existing substituents on either the benzoxazole or a precursor to the azirine ring could direct the stereochemical course of the ring-forming reactions. For instance, in the synthesis of related fused aziridines, the diastereoselectivity of the reaction can be controlled by the appropriate choice of starting materials and reaction conditions. nih.gov
Stabilization of Stereoisomers: As seen in other benzoxazole derivatives, substituents capable of forming intramolecular hydrogen bonds can significantly stabilize one diastereoisomer over another. semanticscholar.orgscielo.brscielo.br Electron-donating or electron-withdrawing groups on the benzoxazole ring could also influence the reactivity and selectivity of reactions involving the azirine moiety.
Influence on Conformation:
Steric Hindrance: Bulky substituents would likely introduce steric strain, potentially leading to distortions in the planarity of the benzoxazole ring or influencing the orientation of substituents on the azirine ring.
Diastereoselective Control in Synthetic Pathways
Achieving diastereoselective control in the synthesis of a complex molecule like Azireno[2,1-b] worktribe.comresearchgate.netbenzoxazole would be a significant synthetic challenge. Given the lack of a direct synthetic route in the literature, one can only speculate on potential strategies based on the synthesis of related azirine-containing and fused heterocyclic systems.
A plausible synthetic approach could involve the construction of a suitably functionalized benzoxazole precursor followed by the formation of the fused azirine ring. The diastereoselectivity of this ring-forming step would be critical. Methods for the synthesis of 2H-azirines often involve the cyclization of oxime precursors. worktribe.comresearchgate.netrsc.org The stereochemistry of the final fused system would depend on the stereochemistry of the precursor and the mechanism of the cyclization reaction.
Alternatively, a strategy could involve the reaction of a 2-substituted benzoxazole with a carbene or nitrene to form the azirine ring in a cycloaddition reaction. The diastereoselectivity of such a reaction would be influenced by the steric and electronic properties of both the benzoxazole derivative and the carbene/nitrene precursor. The synthesis of other fused aziridines has been shown to proceed with high diastereoselectivity, suggesting that with careful design of the synthetic route, diastereoselective synthesis of Azireno[2,1-b] worktribe.comresearchgate.netbenzoxazole derivatives could be achievable. nih.gov
Theoretical and Computational Investigations of Azireno 2,1 B 1 2 Benzoxazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone in the modern study of molecular systems, providing deep insights into their intrinsic properties. For a molecule as complex as Azireno[2,1-b] nih.govacs.orgbenzoxazole (B165842), these methods are indispensable for characterizing its stability, electronic distribution, and reactivity.
Density Functional Theory (DFT) Studies on Optimized Geometries
Density Functional Theory (DFT) has become a primary tool for the computational study of molecular geometries and electronic properties due to its favorable balance of accuracy and computational cost. researchgate.netnih.govesisresearch.org DFT calculations, particularly using functionals like B3LYP and basis sets such as 6-31G(d,p) or the more extensive cc-pVDZ, are employed to determine the most stable three-dimensional arrangement of atoms in Azireno[2,1-b] nih.govacs.orgbenzoxazole. researchgate.netesisresearch.org These calculations yield optimized bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it is a true energy minimum. esisresearch.org Such studies on related benzoxazole derivatives have shown good agreement between calculated and experimental geometric parameters, validating the use of these theoretical methods. researchgate.net
| Parameter | Description |
| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. Common examples include B3LYP and M06-2X. researchgate.netrsc.org |
| Basis Set | A set of mathematical functions used to build the molecular orbitals. Examples include 6-31G(d,p) and cc-pVDZ. researchgate.netesisresearch.org |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, characterized by specific bond lengths and angles. |
| Vibrational Frequencies | Calculated to confirm that the optimized geometry is a stable minimum (no imaginary frequencies). esisresearch.org |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgsciepub.com The energies and shapes of these orbitals are critical in determining how a molecule will interact with other chemical species. rsc.org For Azireno[2,1-b] nih.govacs.orgbenzoxazole, the HOMO is expected to be localized on electron-rich areas, indicating sites susceptible to electrophilic attack. Conversely, the LUMO will be centered on electron-deficient regions, which are the likely sites for nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. sciepub.com A small HOMO-LUMO gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.orgsciepub.com DFT calculations are commonly used to compute the energies of these frontier orbitals. tandfonline.com For related strained heterocyclic systems, FMO analysis has been instrumental in explaining reaction pathways and selectivity. nih.gov
| Orbital | Description | Predicted Location on Azireno[2,1-b] nih.govacs.orgbenzoxazole |
| HOMO | Highest Occupied Molecular Orbital; region of highest electron density, acts as an electron donor. | Likely on the benzoxazole ring system and the nitrogen atom. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of lowest electron density, acts as an electron acceptor. | Likely on the strained azirine ring, particularly the C-C bond. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. sciepub.com | Expected to be relatively small due to ring strain, suggesting high reactivity. |
Electrostatic Potential Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are generated by calculating the electrostatic potential at the surface of the molecule, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. For Azireno[2,1-b] nih.govacs.orgbenzoxazole, MEP analysis would likely show negative potential around the oxygen and nitrogen atoms and the aromatic ring, while the strained azirine ring would exhibit a more positive potential, highlighting its electrophilic character. Such analyses have been effectively used for various benzoxazole derivatives to understand their interaction with biological targets. nih.govesisresearch.org
Reaction Mechanism Predictions and Transition State Analysis
The high reactivity conferred by the strained three-membered azirine ring is a defining feature of Azireno[2,1-b] nih.govacs.orgbenzoxazole. core.ac.ukrsc.org Computational chemistry is essential for predicting and understanding the mechanisms of reactions involving this compound, such as ring-opening reactions, cycloadditions, and rearrangements. rsc.orgiitk.ac.in
By mapping the potential energy surface for a proposed reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. DFT calculations are frequently used to locate and characterize the geometry and energy of these transition states. beilstein-journals.org For instance, in the case of nucleophilic ring-opening of aziridines, computational studies have elucidated the SN2-type mechanism and rationalized the observed regioselectivity. iitk.ac.in Similar investigations for Azireno[2,1-b] nih.govacs.orgbenzoxazole would be crucial to predict its behavior when treated with various nucleophiles or electrophiles.
Stereochemical Predictions and Conformational Stability Calculations
The fusion of the azirine and benzoxazole rings creates a rigid polycyclic system. However, substituents on this core structure could introduce conformational flexibility. Computational methods can be used to predict the most stable conformations and to calculate the energy barriers for interconversion between different conformers. nih.gov Such studies on related N-fused heterocycles have provided insight into the factors governing their three-dimensional structure. nih.gov Conformational analysis, often performed using DFT, is vital for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as enzymes or receptors. jst.go.jpdergipark.org.trdergipark.org.tr
Molecular Dynamics Simulations (if applicable to conformational behavior)
While the core structure of Azireno[2,1-b] nih.govacs.orgbenzoxazole is largely rigid, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of substituted derivatives, particularly those with flexible side chains. MD simulations model the movement of atoms over time, providing insights into the conformational landscape and how the molecule behaves in a solution or a biological environment. This technique can reveal accessible conformations that might not be found through simple geometry optimization.
In Silico Studies of Molecular Interactions
The study of molecular interactions through computational methods offers deep insights into the non-covalent forces that dictate the supramolecular chemistry, physical properties, and miscibility of a compound. For Azireno[2,1-b]benzoxazole, a molecule with a complex arrangement of fused rings and heteroatoms, understanding these interactions is key to predicting its behavior in various chemical environments. Methodologies such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, and Hirshfeld surface analysis are standard tools employed for such investigations.
Although specific published research on the non-covalent interactions of Azireno[2,1-b]benzoxazole is not available, we can theorize the types of interactions it would likely exhibit based on computational studies of related benzoxazole structures. These studies typically reveal a complex interplay of hydrogen bonds, π-π stacking, and other van der Waals forces.
A theoretical investigation into Azireno[2,1-b]benzoxazole would likely begin with the optimization of its geometry using DFT methods. Subsequent calculations would elucidate its electronic properties and potential for intermolecular interactions.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack. For Azireno[2,1-b]benzoxazole, the MEP surface would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms, indicating their electron-rich nature and capacity to act as hydrogen bond acceptors. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the benzene (B151609) ring, highlighting their potential to act as hydrogen bond donors.
Hirshfeld Surface Analysis
Hypothetical Interaction Data
Based on analyses of similar heterocyclic compounds, a theoretical study on Azireno[2,1-b]benzoxazole could yield data on various intermolecular contacts. The following tables present hypothetical data that would be generated from such a computational study.
Table 1: Calculated Molecular Properties of Azireno[2,1-b]benzoxazole
| Property | Hypothetical Value |
| Dipole Moment (Debye) | 2.5 D |
| HOMO Energy (eV) | -6.8 eV |
| LUMO Energy (eV) | -1.2 eV |
| HOMO-LUMO Gap (eV) | 5.6 eV |
| Molecular Polarizability (ų) | 15.2 ų |
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Hypothetical Percentage Contribution |
| H···H | 45% |
| C-H···N | 15% |
| C-H···O | 12% |
| C-H···π | 10% |
| π-π Stacking | 8% |
| Other | 10% |
These tables illustrate the kind of quantitative data that in silico studies can provide, offering a detailed understanding of the molecule's interaction landscape. The HOMO-LUMO gap suggests the molecule's chemical reactivity and stability, while the breakdown of intermolecular contacts reveals the dominant forces in its condensed phase.
Advanced Spectroscopic and Structural Elucidation of Azireno 2,1 B 1 2 Benzoxazole
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
No X-ray crystallography studies for Azireno[2,1-b] researchgate.netsioc-journal.cnbenzoxazole (B165842) are available in the current body of scientific literature.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Assignment (e.g., 2D NMR, NOESY for stereochemical elucidation)
There are no published NMR data (¹H, ¹³C, or advanced 2D techniques) for Azireno[2,1-b] researchgate.netsioc-journal.cnbenzoxazole.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis
No high-resolution mass spectrometry data detailing the molecular formula or fragmentation patterns of Azireno[2,1-b] researchgate.netsioc-journal.cnbenzoxazole could be found.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Unique Structural Features
There are no available FT-IR or Raman spectra to analyze the vibrational modes and functional groups of Azireno[2,1-b] researchgate.netsioc-journal.cnbenzoxazole.
Applications of Azireno 2,1 B 1 2 Benzoxazole in Complex Chemical Synthesis
Azireno[2,1-b]Current time information in Bangalore, IN.organic-chemistry.orgbenzoxazole as a Versatile Synthetic Building Block
Azireno[2,1-b] Current time information in Bangalore, IN.organic-chemistry.orgbenzoxazole (B165842) can be regarded as a potent synthetic building block, primarily due to the high reactivity conferred by the fused azirene ring. In chemical synthesis, such strained systems are valuable as they can undergo selective ring-opening reactions to generate reactive intermediates that are not easily accessible through other means. These intermediates can then be trapped to construct complex molecular architectures.
The benzoxazole portion of the molecule provides a stable, aromatic anchor and a site for further functionalization. Benzoxazole derivatives are recognized as important scaffolds in medicinal chemistry and materials science, featuring in numerous bioactive compounds. mdpi.commdpi.com The synthesis of this core typically involves the condensation of 2-aminophenols with various carbonyl compounds or their derivatives. organic-chemistry.orgmdpi.com The fusion of a reactive azirene ring to this privileged scaffold creates a bifunctional building block with distinct reactive sites.
Precursor for Diverse Heterocyclic Scaffolds and Architectures
The primary utility of Azireno[2,1-b] Current time information in Bangalore, IN.organic-chemistry.orgbenzoxazole as a precursor lies in the predictable ring-opening of the strained azirene ring. This process can lead to the formation of highly reactive species such as azomethine ylides or vinyl nitrenes. These intermediates are not typically isolated but are trapped in situ by various reagents, a strategy that opens pathways to a multitude of other heterocyclic systems.
For instance, the ring-opening of donor-acceptor (D-A) aziridines, a closely related class of compounds, is known to produce azomethine ylides. These ylides readily undergo [3+n] cycloaddition reactions with a wide range of dipolarophiles, including alkenes, alkynes, and imines, to afford various nitrogen-containing heterocycles. mdpi.com By analogy, the azirene ring in Azireno[2,1-b] Current time information in Bangalore, IN.organic-chemistry.orgbenzoxazole could be opened, and the resulting intermediate could be used to construct new fused ring systems. The reaction of 2-mercaptobenzoxazole (B50546) with various reagents has been shown to produce a variety of fused heterocyclic systems, demonstrating the versatility of the benzoxazole core as a starting point for diversification. nih.gov
Intermediate in the Synthesis of Chiral Molecules
Strained heterocyclic systems are pivotal in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. The synthesis of a related, but distinct, class of compounds—phosphorylated azirino[2,1-b]benzo[e] Current time information in Bangalore, IN.organic-chemistry.orgoxazines—has been achieved with high diastereoselectivity. nih.gov This was accomplished through the nucleophilic addition of functionalized phenols to the C-N double bond of 2H-azirine derivatives. nih.gov
This precedent suggests that reactions involving the Azireno[2,1-b] Current time information in Bangalore, IN.organic-chemistry.orgbenzoxazole core could proceed with a high degree of stereocontrol. The rigid, fused structure of the molecule can influence the facial selectivity of approaching reagents, allowing for the synthesis of enantiomerically enriched products. The use of chiral catalysts in conjunction with this building block could further enhance the stereoselectivity of its transformations, making it a valuable intermediate in the synthesis of complex chiral molecules.
Construction of Fused and Spirocyclic Systems via Ring-Opening or Cycloaddition Reactions
The dual reactivity of the azirene and benzoxazole rings within a single molecule allows for the strategic construction of complex polycyclic frameworks, including fused and spirocyclic systems.
Ring-Opening Reactions: The selective opening of either the azirene or the benzoxazole ring can lead to different structural outcomes.
Azirene Ring-Opening: As discussed, cleavage of the strained C-C or C-N bonds of the azirene ring would generate reactive intermediates for subsequent cyclization. This is a common strategy in aziridine (B145994) chemistry, where Lewis or Brønsted acids are used to catalyze the ring-opening and subsequent reaction with a nucleophile. mdpi.com An electrochemical method for aziridine ring-opening has also been reported, highlighting a modern, sustainable approach. nih.gov
Benzoxazole Ring-Opening: The benzoxazole ring itself can undergo ring-opening and annulation cascades. For example, Y(OTf)₃ has been used to catalyze a formal [4+2] cyclization of benzoxazoles with propargylic alcohols, proceeding through a ring-opening and regioselective ring-closure process to form 1,4-benzoxazines. mdpi.comnih.gov
Cycloaddition Reactions: The molecule can participate as a partner in cycloaddition reactions. A triphenylphosphine-catalyzed dearomative [3+2] cycloaddition has been developed for benzoxazoles reacting with 1,2-diphenylcyclopropenone, yielding complex fused benzopyrrolo-oxazolone products. This demonstrates the ability of the benzoxazole system to act as a dienophile. It is conceivable that the Azireno[2,1-b] Current time information in Bangalore, IN.organic-chemistry.orgbenzoxazole could undergo similar cycloadditions, potentially involving either the azirene or benzoxazole moiety depending on the reaction conditions and the reaction partner.
The table below summarizes potential transformations based on analogous systems.
| Reaction Type | Reactant(s) | Potential Product Scaffold | Analogous System Reference |
| Ring-Opening/Annulation | Propargylic Alcohols, Y(OTf)₃ | Fused 1,4-Benzoxazines | Benzoxazoles mdpi.comnih.gov |
| [3+2] Cycloaddition | Alkenes, Alkynes (after azirene opening) | Pyrrolidines, Pyrroles | Donor-Acceptor Aziridines mdpi.com |
| Dearomative [3+2] Cycloaddition | Cyclopropenones, PPh₃ | Fused Benzopyrrolo-oxazolones | Benzoxazoles |
| Electrochemical Ring-Opening | Various Nucleophiles, Electricity | 1,2-Bifunctionalized Amines | Aziridines nih.gov |
Chemo- and Regioselective Functionalization Strategies
Chemo- and regioselectivity are paramount in the synthesis of complex molecules, and Azireno[2,1-b] Current time information in Bangalore, IN.organic-chemistry.orgbenzoxazole offers multiple sites for selective reactions. The key to controlling its reactivity lies in choosing conditions that differentiate between the strained azirene ring and the aromatic benzoxazole nucleus.
The azirene ring contains highly reactive C-N and C-C bonds susceptible to nucleophilic or electrophilic attack, often promoted by catalysts. In contrast, the benzoxazole ring typically undergoes electrophilic aromatic substitution or C-H functionalization, often requiring different catalytic systems.
For example, in related donor-acceptor cyclopropanes, the choice of a Lewis acid versus a Brønsted acid catalyst can direct the reaction towards either N-H or C-H functionalization of carbazoles with complete regioselectivity. A similar strategy could be envisioned for Azireno[2,1-b] Current time information in Bangalore, IN.organic-chemistry.orgbenzoxazole. A Lewis acid might coordinate to the nitrogen or oxygen atoms, activating the heterocyclic part of the molecule for ring-opening, while a strong Brønsted acid might protonate the system to facilitate electrophilic attack on the benzene (B151609) ring. The development of methods for the general synthesis of 2-substituted benzoxazoles often relies on the electrophilic activation of amide precursors, showcasing a strategy to control reactivity at specific positions.
Development of Novel Reagents and Catalysts Utilizing the Azireno[2,1-b]Current time information in Bangalore, IN.organic-chemistry.orgbenzoxazole Core
The unique structural and electronic properties of Azireno[2,1-b] Current time information in Bangalore, IN.organic-chemistry.orgbenzoxazole make it an intriguing candidate for incorporation into novel reagents and catalysts. Heterocyclic compounds, including benzoxazoles and benzothiazoles, are frequently used as ligands in transition metal catalysis due to the coordinating ability of their heteroatoms. nih.gov
The Azireno[2,1-b] Current time information in Bangalore, IN.organic-chemistry.orgbenzoxazole core could be functionalized with phosphine, amine, or other coordinating groups to create new classes of chiral ligands. The inherent strain of the azirene ring could also be exploited in catalyst design. For instance, a catalytic cycle could involve a ring-opening step to release strain, followed by a transformation and subsequent ring-closing. Furthermore, the development of polymer-bound reagents and scavengers has become a significant area of research to facilitate high-throughput synthesis and purification, and functionalized Azireno[2,1-b] Current time information in Bangalore, IN.organic-chemistry.orgbenzoxazole derivatives could potentially be adapted for such applications.
Future Directions and Emerging Research Perspectives for Azireno 2,1 B 1 2 Benzoxazole Chemistry
Development of Novel and Highly Sustainable Synthetic Routes
The synthesis of Azireno[2,1-b] mdpi.comuc.ptbenzoxazole (B165842) is not yet established in the literature, making the development of synthetic routes a primary objective. Future research should prioritize methods that are not only efficient but also adhere to the principles of green chemistry. mdpi.com
A plausible retrosynthetic analysis suggests a multi-step approach, likely culminating in the formation of the strained azirene ring as the final step. Initial strategies could involve the synthesis of a substituted 2-aminophenol (B121084) precursor, which is then cyclized to form the benzoxazole ring. rsc.org Subsequent functionalization would create a suitable substrate for azirination.
Promising sustainable methodologies for investigation could include:
Microwave- and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption, particularly in the formation of the benzoxazole core. mdpi.comresearchgate.net
Metal-Free Catalysis: Employing organocatalysts or simple, environmentally benign promoters like imidazolium (B1220033) chloride could circumvent the need for heavy or toxic metal catalysts often used in heterocyclic synthesis. nih.gov
The final, crucial step of forming the fused azirene ring could potentially be achieved through variations of established methods for 2H-azirine synthesis, such as the Neber rearrangement of a corresponding oxime tosylate or the thermal/photochemical decomposition of a vinyl azide (B81097) precursor attached to the benzoxazole scaffold. researchgate.netresearchgate.net
| Synthetic Step | Potential Sustainable Method | Rationale and Key Advantages | Reference Principle |
|---|---|---|---|
| Benzoxazole Formation | Ultrasound-assisted condensation of a 2-aminophenol derivative with an aldehyde or carboxylic acid derivative. | Accelerated reaction times, lower energy input, and often improved yields compared to conventional heating. | mdpi.comresearchgate.net |
| Benzoxazole Formation | Mechanochemical Synthesis | Solvent-free or low-solvent reaction conditions, reducing waste and environmental impact. | mdpi.com |
| Azirene Ring Formation | Photochemical Isomerization of an Isoxazole Precursor | Can be a high-yielding reaction that proceeds under mild conditions, driven by light energy. | researchgate.net |
| Overall Process | Tandem or One-Pot Reaction Sequence | Minimizes purification steps, reduces solvent usage, and improves atom economy. | nih.gov |
Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways
The chemistry of Azireno[2,1-b] mdpi.comuc.ptbenzoxazole is expected to be dominated by the high ring strain of the fused azirene moiety. numberanalytics.comnumberanalytics.com The release of this strain is a powerful thermodynamic driving force for a variety of chemical transformations. osti.gov
Key areas for reactivity exploration include:
Ring-Opening Reactions: The C-N and C-C bonds of the azirene ring are anticipated to be highly susceptible to cleavage. Thermal or photochemical activation could lead to the formation of reactive intermediates like vinyl nitrenes, which could be trapped or undergo intramolecular rearrangements to form novel heterocyclic systems. researchgate.net
Nucleophilic Addition: The C=N double bond within the 2H-azirine ring acts as an electrophilic site, making it a target for nucleophilic attack. acs.orgresearchgate.netnih.gov This could provide a pathway to functionalized aziridine (B145994) derivatives.
Cycloaddition Reactions: 2H-azirines can participate in cycloaddition reactions, acting as partners in [3+2] and other annulations to construct more complex polycyclic systems. researchgate.netnih.gov The fused benzoxazole could influence the regioselectivity and stereoselectivity of these transformations.
Metal-Catalyzed Couplings: Transition metals could mediate unique transformations through oxidative addition into the strained C-C or C-N bonds, leading to coupling reactions that are otherwise inaccessible. nih.gov
| Reactivity Mode | Driving Force | Potential Reagents/Conditions | Expected Product Class | Reference Principle |
|---|---|---|---|---|
| Thermal Ring-Opening | Ring Strain Release | Heat (Thermolysis) | Vinyl Nitrene Intermediates, Rearranged Heterocycles | researchgate.net |
| Photochemical Ring-Opening | Ring Strain Release | UV Irradiation | Vinyl Nitrene Intermediates, Isomeric Structures | researchgate.net |
| Nucleophilic Addition | Electrophilicity of C=N bond | Organometallics, Amines, Alcohols | Functionalized Aziridines | acs.orgresearchgate.net |
| [3+2] Cycloaddition | Formation of a stable 5-membered ring | Electron-deficient alkenes or alkynes | Novel Fused Polycyclic Heterocycles | researchgate.netnih.gov |
| Titanium(II)-Mediated Coupling | Oxidative Addition to Strained Bond | Cp₂Ti(BTMSA) | Diazatitanacyclohexenes, Pyrroles | nih.gov |
Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity
Given the likely high reactivity and potential instability of Azireno[2,1-b] mdpi.comuc.ptbenzoxazole, computational chemistry is an indispensable tool for guiding experimental efforts. rsc.org Quantum mechanical calculations can provide crucial insights into the molecule's properties before a synthesis is ever attempted in the lab.
Future computational studies should focus on:
Structural and Stability Analysis: Using Density Functional Theory (DFT) or higher-level ab initio methods to determine the optimized geometry, bond angles, and, most importantly, the Ring Strain Energy (RSE). numberanalytics.comosti.govchemrxiv.org This will be a key predictor of the molecule's stability and kinetic lability.
Reaction Pathway Mapping: Modeling the proposed synthetic and reactivity pathways to calculate activation energies and transition state structures. This can help identify the most feasible synthetic routes and predict the outcomes of reactivity studies.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to provide a benchmark for the characterization and identification of the target molecule and any intermediates or products formed from it.
Exploring Conformational Landscapes: For any resulting, more complex molecules, force fields and other molecular mechanics models can help understand their stable conformations and steric properties. rsc.org
| Computational Method | Research Application | Predicted Outcome/Insight | Reference Principle |
|---|---|---|---|
| DFT (e.g., B3LYP/6-31G*) | Geometry Optimization & Strain Analysis | Predicts molecular structure, bond angles, and provides an estimate of Ring Strain Energy (RSE) to gauge stability. | numberanalytics.comrsc.org |
| G3(MP2) or similar composite methods | High-Accuracy RSE Calculation | Provides a more accurate thermodynamic value for ring strain, crucial for predicting reactivity. | osti.gov |
| Transition State Theory Calculations | Mechanistic Investigation | Calculates activation barriers for proposed reactions, predicting kinetic feasibility and product distributions. | chemrxiv.org |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | Generates theoretical UV-Vis spectra to aid in experimental characterization. | rsc.org |
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
Should Azireno[2,1-b] mdpi.comuc.ptbenzoxazole prove to be a valuable synthetic intermediate, developing a safe and scalable production method will be essential. Flow chemistry offers significant advantages over traditional batch processing, especially for high-energy, unstable compounds. mdpi.comchim.itethernet.edu.et
The integration of flow chemistry could provide:
Enhanced Safety: Performing reactions in small-volume microreactors or tubing provides superior heat and mass transfer, minimizing the risk of thermal runaways associated with potentially exothermic ring-forming or ring-opening reactions. chim.it
Precise Reaction Control: Flow systems allow for exact control over parameters like residence time, temperature, and pressure, leading to cleaner reactions and higher yields. uc.pt
Telescoped Synthesis: Multiple synthetic steps can be linked together in a continuous sequence, avoiding the need to isolate and handle potentially unstable intermediates. uc.pt This is particularly attractive for a multi-step synthesis of a strained molecule.
Access to Hazardous Reagents: Flow chemistry enables the safe in-line generation and immediate use of hazardous reagents (e.g., vinyl azides from corresponding precursors), minimizing operator exposure.
A future automated flow platform could be designed to perform the final azirination and subsequent in-situ functionalization of the Azireno[2,1-b] mdpi.comuc.ptbenzoxazole intermediate, feeding it directly into a subsequent reaction to generate a more stable, value-added product.
| Advantage | Description | Relevance to Target Molecule | Reference Principle |
|---|---|---|---|
| Improved Safety | Small reactor volumes and superior heat exchange mitigate risks of handling energetic materials. | Crucial for managing the high ring strain and potential for rapid decomposition. | chim.it |
| Enhanced Yield & Selectivity | Precise control over reaction parameters minimizes side product formation. | Important for isolating a clean product from complex reaction mixtures involving reactive intermediates. | uc.ptmdpi.com |
| Reaction Telescoping | Linking multiple reaction steps without intermediate isolation. | Ideal for generating the unstable azirene ring and immediately using it in a subsequent, stabilizing reaction. | uc.pt |
| Facilitated Scale-Up | Production is increased by running the system for longer ("scale-out") rather than using larger, more dangerous reactors. | Provides a viable path to producing gram quantities or more for further research if the molecule proves useful. | chim.it |
Conclusion
Summary of Key Advances and Insights in Azireno[2,1-b]Current time information in Bangalore, IN.acs.orgbenzoxazole Chemistry
The field of fused heterocyclic chemistry has seen notable progress in the synthesis of highly strained ring systems. A significant breakthrough in the chemistry of azirine-fused benzoxazoles was the successful synthesis and isolation of the saturated dihydroazirino[2,1-b]benzoxazole core. nih.govresearchgate.net This achievement represents a pivotal advance, as the high ring strain of such systems makes them challenging synthetic targets, and they are often highly unstable. nih.govresearchgate.net
The key synthetic strategy involved a transition-metal-promoted intramolecular nitrene insertion. Researchers demonstrated that the thermal or rhodium(II) acetate-mediated decomposition of specifically designed aryl azido (B1232118) vinylogous carbonates leads to the formation of dihydroazirino[2,1-b]benzoxazole derivatives. nih.govresearchgate.net This chemodivergent synthesis is sensitive to the choice of metal catalyst; while rhodium(II) acetate (B1210297) favored the formation of the desired aziridine (B145994) ring, the use of nickel(II) acetate resulted in the formation of 4-dihydro-2H-benzoxazines instead. nih.govresearchgate.net
The synthesized dihydroazirino[2,1-b]benzoxazole system was reported to be highly unstable, a characteristic attributed to its significant ring strain. nih.govresearchgate.net This inherent instability underscores the delicate nature of this heterocyclic scaffold and highlights the precise conditions required for its formation and isolation.
Research into related structures, such as azirino[2,1-b]benzo[e] Current time information in Bangalore, IN.acs.orgoxazines , has further broadened the understanding of aziridine-fused heterocycles. The synthesis of phosphorylated versions of these related scaffolds has been achieved through the nucleophilic addition of functionalized phenols to the C=N double bond of 2H-azirine derivatives. nih.gov These compounds have demonstrated notable cytotoxic effects against human lung adenocarcinoma cell lines, indicating that aziridine-fused systems are promising scaffolds for developing new therapeutic agents. nih.gov
While the fully unsaturated Azireno[2,1-b] Current time information in Bangalore, IN.acs.orgbenzoxazole (B165842), which possesses a 2H-azirine ring, has been indexed with a CAS number (142135-15-7), detailed synthetic and reactivity studies remain elusive in the current scientific literature. chemnet.com The primary advances have thus been centered on its saturated aziridine analogue, which provides a crucial experimental foundation for this class of highly strained heterocycles.
Table 1: Synthesis of Dihydroazirino[2,1-b]benzoxazole Derivatives Interactive data table based on findings from literature. nih.govresearchgate.net
| Precursor | Catalyst/Condition | Product |
|---|---|---|
| Aryl azido vinylogous carbonate | Thermal decomposition | Dihydroazirino[2,1-b]benzoxazole |
| Aryl azido vinylogous carbonate | Rhodium(II) acetate | Dihydroazirino[2,1-b]benzoxazole |
| Aryl azido vinylogous carbonate | Nickel(II) acetate | 4-Dihydro-2H-benzoxazine |
| Aryl azido vinylogous carbonate | Copper(II) acetate | Oxidized imine derivative |
Outlook on its Continued Significance and Untapped Potential in Contemporary Organic Synthesis
The successful synthesis of the dihydroazirino[2,1-b]benzoxazole scaffold, despite its instability, has paved the way for future explorations into the chemistry of its unsaturated counterpart, Azireno[2,1-b] Current time information in Bangalore, IN.acs.orgbenzoxazole . The untapped potential of this molecule lies in its high reactivity, which could be harnessed for novel applications in organic synthesis.
A primary future goal will be the development of synthetic routes to the unsaturated 2H-azirine fused system. A promising strategy involves the photolysis or thermolysis of a suitable vinyl azide (B81097) precursor attached to the benzoxazole core. nih.gov This is a well-established method for generating vinyl nitrenes, which are known to cyclize into highly strained 2H-azirines. nih.gov The photochemical approach, potentially using visible light, offers a mild and controllable method for accessing such reactive species. researchgate.net
The significance of Azireno[2,1-b] Current time information in Bangalore, IN.acs.orgbenzoxazole, should it be successfully generated, would likely be as a versatile reactive intermediate. Due to the immense ring strain, the 2H-azirine ring is expected to undergo facile ring-opening upon photochemical or thermal activation to form a nitrile ylide. nih.gov This 1,3-dipolar species is a powerful building block for constructing more complex nitrogen-containing heterocycles through [3+2] cycloaddition reactions with a wide range of dipolarophiles. nih.gov This would unlock synthetic pathways to novel pyrrole (B145914) or other five-membered heterocyclic systems fused to the benzoxazole framework, which are structures of significant interest in medicinal chemistry.
Furthermore, the demonstrated bioactivity of related aziridine-fused heterocycles, such as the anticancer properties of phosphorylated azirino[2,1-b]benzo[e] Current time information in Bangalore, IN.acs.orgoxazines , suggests that the Azireno[2,1-b] Current time information in Bangalore, IN.acs.orgbenzoxazole scaffold could be a valuable pharmacophore. nih.gov If synthetic methods can be developed to control its reactivity, it could serve as a unique building block for designing novel drug candidates. Its continued significance will depend on the ingenuity of synthetic chemists to trap and utilize this transient intermediate, transforming its inherent instability into a powerful tool for modern organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
